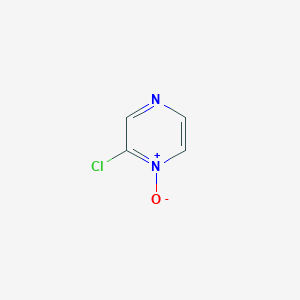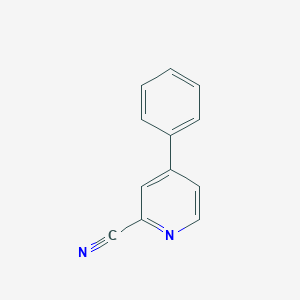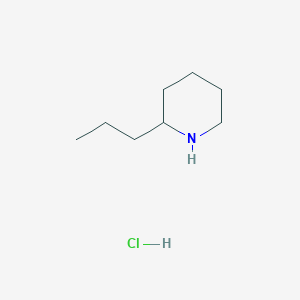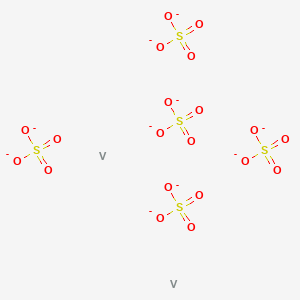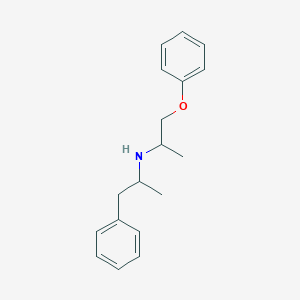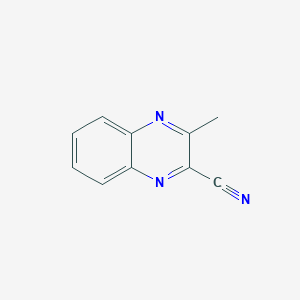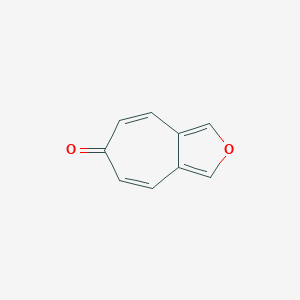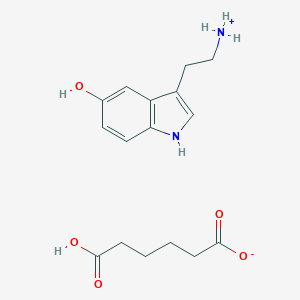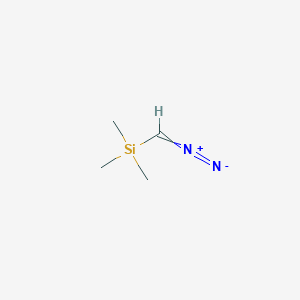
Trimethylsilyldiazomethane
Overview
Description
Trimethylsilyldiazomethane (TMSD) is an organosilicon compound that is widely used in organic synthesis. It is a colorless, volatile liquid that is highly reactive and flammable. TMSD is a versatile reagent that can be used for a variety of transformations and is particularly useful for the synthesis of a wide range of organic compounds.
Scientific Research Applications
1. Preparation of Methyl Esters
Trimethylsilyldiazomethane (TMSCHN2) is utilized in organic synthesis, specifically in the preparation of methyl esters from various carboxylic acids. This process is efficient and offers excellent yields, making TMSCHN2 a valuable reagent in chemical analysis, including gas chromatographic analysis of fatty acids (Hashimoto, Aoyama, & Shioiri, 1981).
2. Aziridination of Imines
TMSCHN2 has been found effective in the aziridination of imines, leading to the formation of aziridines with good yields and high cis stereoselectivities. The silyl group in TMSCHN2 can be substituted, allowing for high selectivity in subsequent chemical reactions (Aggarwal & Ferrara, 2000).
3. Homologation of Ketones
In the presence of boron trifluoride etherate, TMSCHN2 reacts with various ketones to produce homologated ketones. This reaction demonstrates TMSCHN2's utility as a safer alternative to hazardous diazomethane in homologation reactions (Hashimoto, Aoyama, & Shioiri, 1982).
4. Synthesis of Cytotoxic Quinolin-2-ones
TMSCHN2, in the presence of scandium catalysts, promotes the ring expansion of isatins or imino isatins, leading to the efficient production of 3-functionalized quinolin-2-ones. This process is valuable for the synthesis of compounds with potential biological activity, such as in cancer research (Alcaide, Almendros, Aragoncillo, Gómez-Campillos, Arnó, & Domingo, 2012).
5. Methylation of Non-Acidic Alcohols
TMSCHN2 serves as an agent for the methylation of non-acidic alcohols. It provides a practical approach to methylation, avoiding the use of more toxic and explosive diazomethane, which is significant in the study of alkaloids (Coop, Cunningham, & Thatcher, 2006).
6. Derivatization in Gas Chromatography
This compound is used for the derivatization of phenols in gas chromatography. It offers a safer and less toxic alternative to diazomethane, with comparable yields and derivatization efficiency (van T Erve, Rautiainen, Robertson, & Luthe, 2010).
Mechanism of Action
Trimethylsilyldiazomethane, also known as (Trimethylsilyl)diazomethane, is an organosilicon compound used in organic chemistry as a methylating agent . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily targets carboxylic acids . It acts as a methylating agent, converting carboxylic acids to their methyl esters . It also reacts with alcohols to give methyl ethers .
Mode of Action
This compound interacts with its targets through a process of methylation . It had been proposed that the trimethylsilyl reagent converts to diazomethane itself by a pathway involving the solvent and acidic substrate, giving the active methylating agent . More recent studies support that the trimethylsilyl reagent itself is the active methylating agent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of carboxylic acids to their methyl esters . The overall result of this reaction is the methylation of the substrate with Methoxytrimethylsilane (CH3OTMS) and nitrogen gas as byproducts .
Result of Action
The primary molecular effect of this compound’s action is the conversion of carboxylic acids to their methyl esters . This conversion is a key step in many organic synthesis processes. At the cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and reaction time can affect the reaction yield . Furthermore, the compound has been shown to be a safe, non-explosive, and less-toxic alternative for determining acidic drugs in environmental matrices .
Safety and Hazards
Future Directions
Trimethylsilyldiazomethane has been described as a safe, non-explosive, cost-effective, and less-toxic reagent for phenol derivatization in GC applications . It has been used as a reliable, clean, safe, easier to handle, time-saving, and cost-efficient alternative . It has been described as an O-methylation reagent in synthetic organic reactions, including the Arndt-Eistert homologation, O-methylation of carboxylic acids, and even phenols in pure solvents .
Biochemical Analysis
Biochemical Properties
Trimethylsilyldiazomethane plays a significant role in biochemical reactions. It is used to convert carboxylic acids to their methyl esters . It reacts with carboxylic acids and alcohols to form methyl esters and methyl ethers, respectively . The nature of these interactions involves the transfer of a methyl group from this compound to the carboxylic acid or alcohol, resulting in the formation of the ester or ether and the release of nitrogen gas .
Cellular Effects
It is known that the compound is used in the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs) for trace analysis . This suggests that this compound may interact with cellular components in a way that modifies their chemical structure and potentially their function.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with carboxylic acids and alcohols. It had been proposed that the reagent converts to diazomethane itself by a pathway involving the solvent and acidic substrate, giving the active methylating agent . More recent studies instead support that the reagent itself is the active methylating agent . Regardless of the mechanistic details, the overall result is methylation of the substrate with Methoxytrimethylsilane (CH3OTMS) and nitrogen gas as byproducts .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its use as a derivatizing agent. The reaction of this compound with carboxylic acids and alcohols is fast and efficient , making it suitable for trace analysis . The presence of multiple impurities can interfere with spectral analysis .
Metabolic Pathways
This compound is involved in the methylation of carboxylic acids and alcohols . This process forms part of larger metabolic pathways, particularly those involving the metabolism of fatty acids and other carboxylic acid-containing compounds.
properties
IUPAC Name |
diazomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2Si/c1-7(2,3)4-6-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDSBJMLAHVLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074653 | |
| Record name | Silane, (diazomethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-yellow liquid; [HSDB] | |
| Record name | Trimethylsilyldiazomethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
96 °C at 775 mm Hg | |
| Record name | Trimethylsilyldiazomethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Insoluble in water | |
| Record name | Trimethylsilyldiazomethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Greenish-yellow liquid | |
CAS RN |
18107-18-1 | |
| Record name | Trimethylsilyldiazomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18107-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyldiazomethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018107181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (diazomethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLSILYLDIAZOMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI98HQO8C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethylsilyldiazomethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



